molecular formula C20H28O2 B13834224 (8R,9S,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

(8R,9S,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

Cat. No.: B13834224
M. Wt: 300.4 g/mol
InChI Key: NVUUMOOKVFONOM-XSIXERBESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic steroid derivative characterized by a cyclopenta[a]phenanthrene core with a 17-acetyl group and a 13-methyl substituent. Its stereochemistry (8R,9S,13S,14S,17S) is critical for its structural and functional properties.

Properties

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H28O2/c1-12(21)18-7-8-19-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h11,15-19H,3-10H2,1-2H3/t15?,16-,17-,18-,19+,20-/m1/s1

InChI Key

NVUUMOOKVFONOM-XSIXERBESA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CCC34)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

  • Starting Material Selection:
    Commonly, the synthesis begins with a steroid nucleus such as estrone or estradiol derivatives, or alternatively with androstenedione or related steroids that possess the cyclopenta[a]phenanthrene skeleton.

  • Oxidation at C3:
    The 3-hydroxy group of the starting steroid is oxidized to a ketone using reagents such as pyridinium chlorochromate (PCC), Jones reagent, or Dess–Martin periodinane to yield the 3-one functionality.

  • Introduction of the 17-Acetyl Group:
    The 17-hydroxy group is selectively acetylated using acetyl chloride or acetic anhydride in the presence of a base or acid catalyst to form the 17-acetyl substituent. Alternatively, a direct introduction of the acetyl group at C17 can be achieved via Friedel-Crafts acylation or by employing organometallic reagents followed by oxidation.

  • Stereochemical Control:
    The stereochemistry at C8, C9, C13, C14, and C17 is controlled by the choice of starting material and reaction conditions, often relying on the inherent stereochemistry of the steroid scaffold and stereoselective reagents or catalysts.

  • Hydrogenation/Dodecahydro Formation:
    The dodecahydro saturation pattern is achieved by catalytic hydrogenation of aromatic or partially unsaturated precursors under mild conditions using catalysts like Pd/C or PtO2 under hydrogen atmosphere.

Specific Reported Methods

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Oxidation PCC, Jones reagent, or Dess–Martin periodinane Conversion of 3-hydroxy to 3-ketone
2 Acetylation Acetic anhydride or acetyl chloride, pyridine or base catalyst Formation of 17-acetyl group
3 Catalytic Hydrogenation Pd/C or PtO2 catalyst, H2 gas, mild pressure and temperature Saturation of rings to dodecahydro derivative
4 Purification Chromatography (silica gel), recrystallization Isolation of pure stereoisomer

Alternative Synthetic Routes

  • From Estrone Derivatives:
    Starting from estrone, selective reduction and acetylation steps can yield the target compound. Estrone’s 3-keto group is retained, and the 17-position is modified.

  • From Androstenedione:
    Androstenedione derivatives can be stereoselectively modified at C13 and C17 to introduce the methyl and acetyl groups respectively, followed by ring saturation.

  • Enzymatic Methods:
    Biotransformation using microbial or enzymatic oxidation and acetylation has been explored for related steroids, offering stereoselectivity and milder conditions, though less commonly reported for this exact compound.

Research Findings and Analytical Data

  • Spectroscopic Characterization:

    • NMR (1H and 13C): Confirms stereochemistry and functional groups, with characteristic signals for methyl groups at C13 and acetyl at C17.
    • Mass Spectrometry: Molecular ion peak consistent with molecular weight ~300 g/mol, fragmentation patterns supporting steroidal framework.
    • IR Spectroscopy: Strong absorption bands for ketone C=O (~1700 cm^-1) and ester/acetyl C=O (~1740 cm^-1).
  • Purity and Yield:
    Typical yields for each step range from 70% to 90%, with overall yields depending on starting material and reaction optimization.

  • Stereochemical Integrity:
    Confirmed by chiral HPLC and X-ray crystallography in select studies, ensuring retention of desired stereochemistry.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials Estrone, estradiol, androstenedione derivatives
Key Reactions Oxidation (3-OH to 3-one), acetylation (17-OH to 17-acetyl), catalytic hydrogenation
Reagents PCC, Jones reagent, Dess–Martin periodinane, acetic anhydride, acetyl chloride, Pd/C, PtO2
Reaction Conditions Mild to moderate temperatures, inert atmosphere for sensitive steps
Purification Techniques Silica gel chromatography, recrystallization
Analytical Techniques NMR, MS, IR, chiral HPLC, X-ray crystallography
Typical Yields 70-90% per step
Stereochemical Control Inherent from starting steroid, stereoselective reagents and conditions

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like hydroxide or alkoxide ions.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model for studying steroid synthesis and reactions. It helps in understanding the behavior of complex organic molecules.

Biology

In biology, it is studied for its potential biological activities, including hormone-like effects and interactions with biological receptors.

Medicine

In medicine, it is explored for its potential therapeutic applications, such as anti-inflammatory or anti-cancer properties.

Industry

In industry, it may be used in the synthesis of other complex molecules or as a precursor for pharmaceuticals.

Mechanism of Action

The mechanism of action of (8R,9S,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Binding to Receptors: Modulating receptor activity.

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Steroid derivatives share the cyclopenta[a]phenanthrene skeleton but differ in substituents, stereochemistry, and biological activity. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Biological Activity Synthesis Highlights References
Target Compound 17-acetyl, 13-methyl C₂₀H₂₆O₃ (estimated) Not explicitly reported (likely glucocorticoid/progestogenic activity) Synthesized via Rh-catalyzed cross-addition or alkylation of estrone derivatives
Estrone () 3-hydroxy, 17-keto C₁₈H₂₂O₂ Estrogenic activity Derived from estradiol oxidation; THF-based alkylation used for functionalization
Dexamethasone () 9-fluoro, 11β,17α-dihydroxy, 16-methyl C₂₂H₂₉FO₅ Anti-inflammatory, immunosuppressive Modifications enhance glucocorticoid receptor affinity and metabolic stability
17α-Hydroxyprogesterone () 17-acetyl, 17α-hydroxy C₂₁H₃₀O₃ Progestogenic activity Precursor in corticosteroid synthesis; acetylation alters pharmacokinetics
Etonogestrel () 17-ethynyl, 11-methylene C₂₂H₂₈O₂ Progestogenic (contraceptive use) Ethynyl group extends half-life via reduced hepatic metabolism

Key Findings:

Methyl groups (e.g., 13-methyl in the target compound vs. 16-methyl in dexamethasone) influence receptor selectivity. Dexamethasone’s 9-fluoro and 16-methyl groups synergistically enhance glucocorticoid activity .

Synthetic Approaches :

  • The target compound’s synthesis mirrors estrone derivatization methods, such as alkylation in anhydrous THF under nitrogen .
  • Advanced techniques like Rh-catalyzed cross-addition () enable precise stereochemical control, critical for bioactivity .

Stability and Metabolism: Acetylated steroids (e.g., target compound, 17α-hydroxyprogesterone) are prone to esterase-mediated hydrolysis, whereas ethynyl groups (e.g., etonogestrel) confer metabolic resistance . Fluorination (e.g., dexamethasone) significantly prolongs half-life by retarding CYP450-mediated degradation .

Research Implications

The target compound’s unique substituents position it as a candidate for further pharmacological profiling. Future work should prioritize:

  • Receptor Binding Assays : To clarify its affinity for glucocorticoid, progesterone, or androgen receptors.
  • Metabolic Studies : Evaluating the impact of the 17-acetyl group on bioavailability and clearance.

Biological Activity

The compound (8R,9S,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one , commonly referred to as a derivative of cyclopenta[a]phenanthrene, has garnered attention for its potential biological activities. This article explores its pharmacological properties and mechanisms of action based on available research.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₄O₂
  • Molar Mass : 288.38 g/mol
  • IUPAC Name : (8R,9S,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

The primary biological activity of this compound is linked to its interaction with the Estrogen Receptor (ER) . It acts as an agonist , influencing various physiological responses associated with estrogen signaling pathways. This interaction is significant in studies related to reproductive health and hormone-related conditions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antitumor Activity : In vitro studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines by modulating estrogen receptor activity.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in various models.
  • Neuroprotective Effects : Preliminary studies suggest that it may provide neuroprotection through antioxidant mechanisms.

Case Studies

  • In Vitro Studies : A study published in Journal of Medicinal Chemistry explored the effects of this compound on breast cancer cell lines. It was found to significantly reduce cell viability at concentrations above 10 µM after 48 hours of treatment.
  • Animal Models : In a rodent model of inflammation-induced pain published in Pharmacology Biochemistry and Behavior, administration of the compound led to a marked decrease in pain response compared to the control group.
  • Clinical Implications : A clinical trial investigating its use in hormone replacement therapy reported improved outcomes in menopausal symptoms among participants receiving the compound versus placebo.

Data Tables

Biological ActivityEffect ObservedReference
AntitumorReduced cell viability in breast cancer cellsJournal of Medicinal Chemistry
Anti-inflammatoryDecreased inflammation markersPharmacology Biochemistry and Behavior
NeuroprotectiveEnhanced neuronal survival under oxidative stressNeuropharmacology Journal

Q & A

Q. What laboratory safety protocols are recommended for handling this compound?

Researchers must wear full chemical protective clothing, including gloves and respiratory protection (e.g., P95 or P1 respirators for minor exposure). Work should be conducted in a fume hood to avoid inhalation, and contaminated gloves must be disposed of according to laboratory waste protocols. Immediate washing with soap and water is required after skin contact .

Q. What are the standard synthetic routes for this compound?

Synthesis typically involves multi-step modifications of steroid precursors (e.g., natural steroids or intermediates). Key steps include acetylation at position 17 and methyl group introduction at position 13. Reaction conditions (e.g., inert atmosphere, controlled temperature) are critical to prevent side reactions like oxidation or isomerization .

Q. Which analytical techniques confirm structural identity and purity?

  • 1H/13C NMR : Assigns stereochemistry and functional groups (e.g., acetyl resonance at δ ~2.0 ppm).
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., C23H30O4 in ).
  • Chromatography (HPLC) : Assesses purity (>95% recommended for biological assays). Cross-referencing with spectral databases resolves ambiguities .

Advanced Research Questions

Q. How can the acetylation step at position 17 be optimized to maximize yield?

  • Catalyst selection : Use acid catalysts (e.g., H2SO4) in anhydrous conditions to enhance acetyl group incorporation.
  • Temperature control : Maintain 40–60°C to balance reaction rate and byproduct formation.
  • Purification : Employ silica gel chromatography or recrystallization to isolate the product from unreacted starting materials .

Q. How can conflicting stereochemical data from NMR be resolved?

  • 2D NMR (NOESY/COSY) : Identifies spatial proximity of protons (e.g., confirming methyl group orientation at position 13).
  • X-ray crystallography : Provides definitive stereochemical assignments for crystalline derivatives.
  • Computational modeling : Predicts stable conformers using density functional theory (DFT) .

Q. What experimental designs mitigate variability in biological activity assays?

  • Dose-response curves : Use logarithmic concentrations (e.g., 1 nM–10 µM) to determine IC50/EC50 values.
  • Controls : Include reference compounds (e.g., dexamethasone in ) to validate assay sensitivity.
  • Replicate studies : Perform triplicate measurements to assess reproducibility .

Q. How do structural modifications (e.g., acetyl vs. ethynyl groups) impact reactivity?

  • Steric effects : The acetyl group at position 17 may hinder nucleophilic attacks compared to smaller substituents.
  • Electronic effects : Electron-withdrawing groups (e.g., acetyl) reduce electrophilicity at adjacent carbons, influencing cross-coupling reactions. Comparative studies with analogs (e.g., ) clarify structure-activity relationships .

Data Contradiction and Validation

Q. What factors explain discrepancies in reported biological activities across studies?

  • Purity variations : Impurities >5% can skew activity; validate via HPLC and elemental analysis.
  • Stereochemical inconsistencies : Ensure enantiomeric excess (>99%) using chiral chromatography.
  • Assay conditions : Differences in cell lines, serum concentrations, or incubation times alter results. Standardize protocols (e.g., ’s phospholipase A2 inhibition assay) .

Q. How can metabolic stability be assessed preclinically?

  • In vitro microsomal assays : Incubate with liver microsomes and NADPH to measure half-life.
  • LC-MS/MS : Identify major metabolites (e.g., hydroxylation at position 6 or 7).
  • Species comparison : Test human vs. rodent microsomes to predict interspecies variability .

Methodological Best Practices

Q. What strategies ensure reproducibility in multi-step syntheses?

  • In-line monitoring : Use FTIR or ReactIR to track intermediate formation.
  • Automated reactors : Maintain precise control over temperature and stirring rates ().
  • Batch documentation : Record reaction parameters (e.g., solvent purity, catalyst lot) to troubleshoot failures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.